molecular formula C7H4ClN5 B13105526 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B13105526
M. Wt: 193.59 g/mol
InChI Key: QUVUCYAUCHUCGV-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves a multi-step process starting from commercially available precursors. One common method involves the cyclization of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core. The chlorination step is then carried out using reagents such as phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which can significantly influence its pharmacological properties and reactivity. The presence of the methyl and carbonitrile groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H4ClN5

Molecular Weight

193.59 g/mol

IUPAC Name

4-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H4ClN5/c1-3-10-6(8)5-4(2-9)12-13-7(5)11-3/h1H3,(H,10,11,12,13)

InChI Key

QUVUCYAUCHUCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C(=N1)Cl)C#N

Origin of Product

United States

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